N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 5-chlorothiophene moiety and at the 2-position with a 3,4,5-triethoxybenzamide group. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the 5-chlorothiophene enhances lipophilicity and electronic effects. The 3,4,5-triethoxybenzamide substituent likely improves solubility compared to non-polar analogs, though its bulk may influence steric interactions in biological systems .
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c1-4-25-12-9-11(10-13(26-5-2)16(12)27-6-3)17(24)21-19-23-22-18(28-19)14-7-8-15(20)29-14/h7-10H,4-6H2,1-3H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOKPQNQAHOOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide typically involves multiple steps:
Formation of the 5-chlorothiophene-2-carboxylic acid: This can be achieved through chlorination of thiophene-2-carboxylic acid.
Cyclization to form the oxadiazole ring: The 5-chlorothiophene-2-carboxylic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is subsequently cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring.
Coupling with 3,4,5-triethoxybenzoic acid: The final step involves coupling the oxadiazole derivative with 3,4,5-triethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: The compound could modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific binding affinity and activity profile.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences between the target compound and structural analogs:
Pharmacokinetic and Electronic Considerations
- Electronic Effects : The 5-chlorothiophene introduces electron-withdrawing effects, which may enhance binding to electrophilic targets compared to fluorine-substituted analogs (e.g., ).
- Steric Hindrance : The 3,4,5-triethoxybenzamide group increases steric bulk relative to simpler acetamide derivatives (e.g., ), possibly affecting interactions with enzyme active sites.
Biological Activity
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide is a compound that has garnered attention in various fields of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H18ClN3O4S. The compound features a chlorothiophene moiety and an oxadiazole ring that contribute to its biological interactions. The presence of the triethoxybenzamide group enhances its solubility and bioavailability.
Target of Action
Research indicates that this compound primarily targets specific enzymes involved in bacterial cell wall synthesis and DNA replication. Its interaction with these enzymes disrupts critical biochemical pathways essential for microbial growth.
Mode of Action
The compound exhibits antimicrobial properties by inhibiting the growth of various bacterial strains, including resistant strains of Neisseria gonorrhoeae . It likely interferes with the biochemical pathways that are crucial for bacterial survival and replication.
Antimicrobial Activity
This compound has shown significant antimicrobial activity in vitro. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the disruption of cell wall synthesis and inhibition of essential metabolic pathways .
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Neisseria gonorrhoeae | 8 µg/mL |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In laboratory settings, it has been observed to induce apoptosis in cancer cell lines such as lung and breast cancer cells. The proposed mechanism involves cell cycle arrest and the activation of apoptotic pathways .
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Lung Cancer | 15 |
| Breast Cancer | 10 |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption and distribution within biological systems. Studies suggest that it is metabolized through liver enzymes and exhibits a half-life conducive to therapeutic use.
Case Studies
- In Vitro Study on Bacterial Resistance : A study conducted on resistant strains of Neisseria gonorrhoeae demonstrated that treatment with this compound significantly reduced bacterial viability compared to untreated controls .
- Cancer Cell Line Study : In a controlled laboratory experiment involving human lung cancer cells, exposure to the compound resulted in a marked decrease in cell proliferation rates over 48 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
